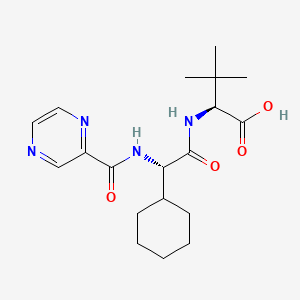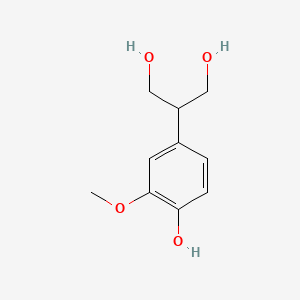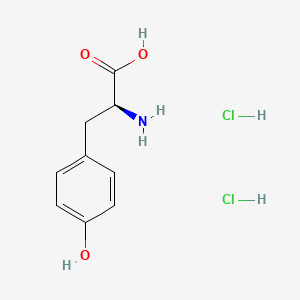
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz: is a chemical compound with the molecular formula C5H8CaNO2+. It is a polymer formed from formaldehyde and 2-pyrrolidinone, with calcium as a counterion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz typically involves the polymerization of formaldehyde with 2-pyrrolidinone in the presence of calcium ions. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired polymer. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain optimal reaction conditions. The polymer is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Research in medicine explores its potential therapeutic applications and its role in drug delivery systems.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism of action of Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Formaldehyde, Polymer with 2-Pyrrolidinone: Similar in structure but without the calcium ion.
Calcium Polyoxymethylene Pyrrolidone: Another polymer with calcium but different structural properties.
Uniqueness: Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz is unique due to the presence of calcium ions, which impart specific properties such as enhanced stability and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
CAS No. |
142702-41-8 |
|---|---|
Molecular Formula |
C5H8CaNO2+ |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
calcium;3,4-dihydro-2H-pyrrol-5-olate;formaldehyde |
InChI |
InChI=1S/C4H7NO.CH2O.Ca/c6-4-2-1-3-5-4;1-2;/h1-3H2,(H,5,6);1H2;/q;;+2/p-1 |
InChI Key |
NBPMOOYTWRUWTH-UHFFFAOYSA-M |
SMILES |
C=O.C1CC(=NC1)[O-].[Ca+2] |
Canonical SMILES |
C=O.C1CC(=NC1)[O-].[Ca+2] |
Synonyms |
Formaldehyd, Polymer mit 2-Pyrrolidinon, Calcium Salz |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)

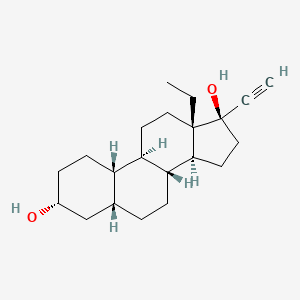
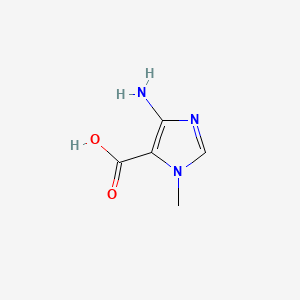
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)

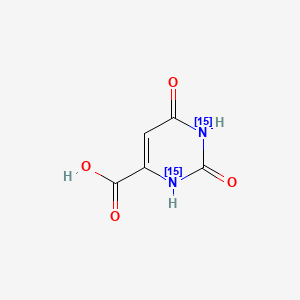
![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)
